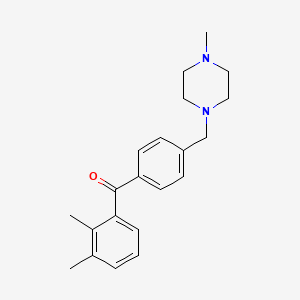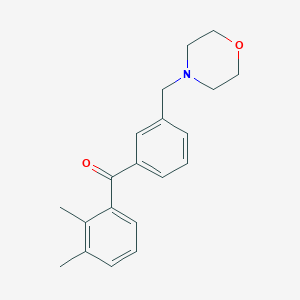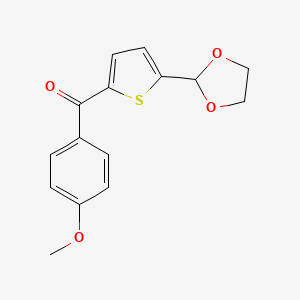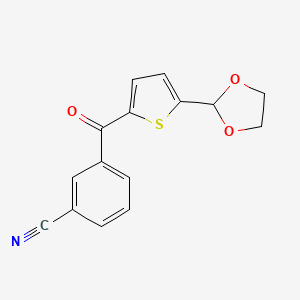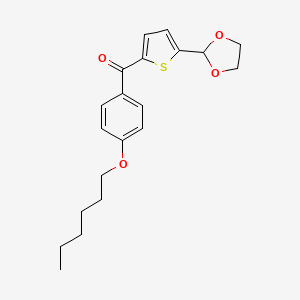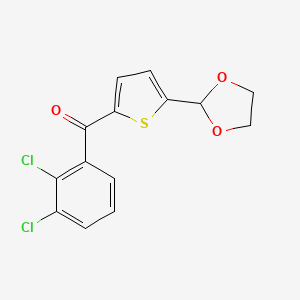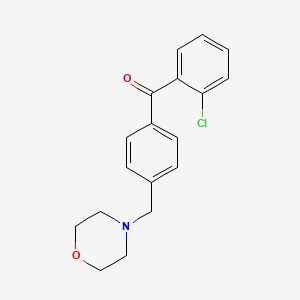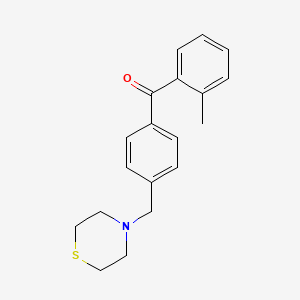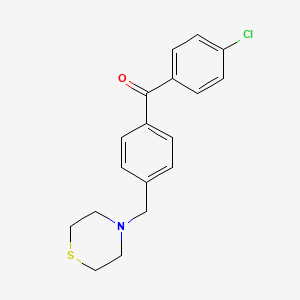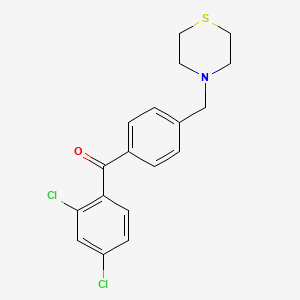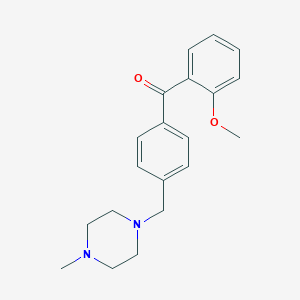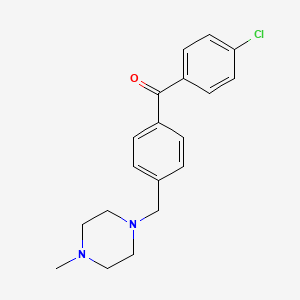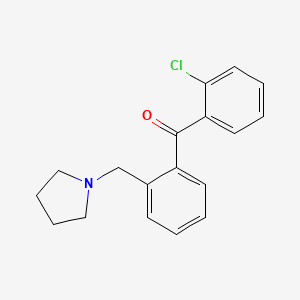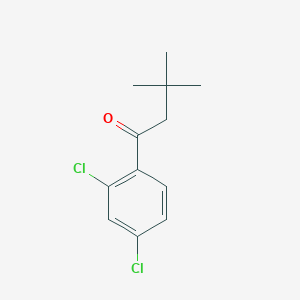
2',4'-Dichloro-3,3-dimethylbutyrophenone
Übersicht
Beschreibung
2,4'-Dichloro-3,3-dimethylbutyrophenone, commonly known as 2,4-DCDMB, is an organic compound belonging to the class of ketones. It is a colorless, volatile liquid with a sweet, pungent odor, and is used in a variety of applications. It is a versatile reagent in chemical synthesis, as well as a useful tool in scientific research.
Wissenschaftliche Forschungsanwendungen
Photochemical Behavior in Aqueous Solutions
Research on chlorophenols, which are structurally related to 2',4'-Dichloro-3,3-dimethylbutyrophenone, has shown that the presence of chlorine atoms significantly affects their photochemical behavior compared to non-halogenated phenols. The initial step in the photochemical degradation of chlorophenols involves C-Cl bond scission, leading to the formation of hydrochloric acid. This process is not influenced by oxygen, and the position of the chlorine on the phenolic ring plays a crucial role in the transformation of these compounds (Boule, Guyon, & Lemaire, 1982).
Intermolecular Hydrogen Bonding
A study involving 2,2-dimethylbutynoic acid with a pyridone terminus demonstrates the significance of acid−amide intermolecular hydrogen bonding. This research could provide insights into how similar structural features in 2',4'-Dichloro-3,3-dimethylbutyrophenone might influence its chemical behavior and interactions (Wash, Maverick, Chiefari, & Lightner, 1997).
Synthesis and Fluorescence Properties
The synthesis of derivatives from compounds similar to 2',4'-Dichloro-3,3-dimethylbutyrophenone has been explored, showcasing their potential fluorescence in solid states and solutions. This kind of research could hint at the possible applications of 2',4'-Dichloro-3,3-dimethylbutyrophenone in materials science, particularly in the development of new fluorescent materials (Hagimori et al., 2012).
Advanced Electrochemical Oxidation Processes
The study of the mineralization of chlorophenoxyacetic acids, compounds closely related to 2',4'-Dichloro-3,3-dimethylbutyrophenone, through advanced electrochemical oxidation processes highlights potential environmental applications. This includes the degradation of persistent organic pollutants in water treatment processes (Brillas, Calpe, & Casado, 2000).
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDAAQJJATXHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642408 | |
| Record name | 1-(2,4-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dichloro-3,3-dimethylbutyrophenone | |
CAS RN |
898764-86-8 | |
| Record name | 1-(2,4-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



